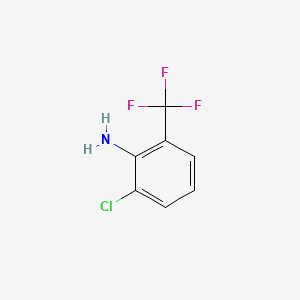

2-Chloro-6-(trifluoromethyl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3N/c8-5-3-1-2-4(6(5)12)7(9,10)11/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTRRSPQJZRCMDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30195817 | |

| Record name | 2-Chloro-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433-94-3 | |

| Record name | 2-Chloro-6-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=433-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-(trifluoromethyl)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000433943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-6-(trifluoromethyl)aniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-(trifluoromethyl)aniline is a halogenated and trifluoromethyl-substituted aromatic amine of significant interest in the chemical and pharmaceutical industries. Its unique electronic and structural properties, imparted by the presence of a chlorine atom and a trifluoromethyl group ortho to the amine, make it a valuable building block in the synthesis of a variety of complex organic molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis and reactivity, and its applications, particularly in the realm of drug discovery and development.

Physicochemical Properties

The distinct substitution pattern on the aniline ring governs the physical and chemical behavior of this compound. A summary of its key physical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 433-94-3 | [1][2] |

| Molecular Formula | C₇H₅ClF₃N | [1] |

| Molecular Weight | 195.57 g/mol | [1] |

| Appearance | Clear colorless to pale yellow liquid | [3] |

| Boiling Point | 39-40 °C at 0.1 mmHg | [1] |

| Density | 1.42 g/mL | [1] |

| Refractive Index (n20/D) | 1.4955-1.5005 | [3] |

| Melting Point | Data not readily available | [4] |

It is important to note that while many properties are documented, a definitive experimental melting point is not consistently reported in publicly available literature.

Synthesis and Reactivity

The synthesis of substituted anilines like this compound often involves multi-step processes. While a specific, detailed protocol for its direct synthesis is not widely published, related patent literature for similar compounds, such as 2,6-dichloro-4-(trifluoromethyl)aniline, suggests that common synthetic strategies include halogenation and amination reactions of appropriately substituted benzotrifluoride precursors[5].

A plausible synthetic approach could involve the chlorination of 2-(trifluoromethyl)aniline or the amination of 1-chloro-2-(trifluoromethyl)benzene derivatives. The regioselectivity of these reactions is a critical aspect, often controlled by the choice of reagents and reaction conditions.

The reactivity of this compound is largely dictated by the nucleophilic character of the amino group and the electrophilic nature of the aromatic ring, which is influenced by the electron-withdrawing trifluoromethyl and chloro substituents. The amino group can readily undergo a variety of chemical transformations, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups onto the aromatic ring.

-

Coupling Reactions: Participation in various cross-coupling reactions, such as Buchwald-Hartwig amination, to form more complex molecular architectures.

The trifluoromethyl group enhances the metabolic stability and lipophilicity of molecules, which are desirable properties in drug candidates[6]. The chlorine atom can also serve as a handle for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions.

Experimental Protocol: General Synthesis of Halogenated Trifluoromethylanilines

While a specific protocol for this compound is not detailed in the provided search results, a general procedure for a related compound, 2,6-dichloro-4-(trifluoromethyl)aniline, is described in the patent literature[7]. This can serve as a conceptual framework for its synthesis.

Conceptual Synthesis Workflow:

Conceptual Synthesis Workflow Diagram

Step-by-Step Methodology (Conceptual):

-

Halogenation of a Trifluoromethylbenzene Precursor: A suitable trifluoromethyl-substituted benzene derivative is subjected to a halogenation reaction. For the synthesis of this compound, this could involve the controlled chlorination of 2-(trifluoromethyl)aniline or a related precursor. The choice of chlorinating agent (e.g., Cl₂, SO₂Cl₂) and catalyst is crucial for achieving the desired regioselectivity.

-

Purification of the Halogenated Intermediate: The crude product from the halogenation step is purified using standard techniques such as distillation or chromatography to isolate the desired chlorinated intermediate.

-

Amination of the Halogenated Intermediate: The purified chloro-substituted trifluoromethylbenzene is then subjected to an amination reaction. This can be achieved by reacting the intermediate with ammonia or an ammonia equivalent, often under pressure and at elevated temperatures, to introduce the amino group and form the final product.

-

Final Product Purification: The resulting this compound is purified by methods such as vacuum distillation or recrystallization to obtain the product with the desired purity.

Applications in Drug Discovery and Development

Substituted anilines are prevalent structural motifs in a vast array of pharmaceuticals. The unique combination of a chloro and a trifluoromethyl group in this compound makes it a particularly attractive building block for medicinal chemists.

The trifluoromethyl group is often incorporated into drug candidates to enhance their metabolic stability, lipophilicity, and binding affinity to biological targets[6]. The chlorine atom can also contribute to binding interactions and provides a site for further molecular elaboration.

While specific marketed drugs directly derived from this compound are not explicitly identified in the provided search results, its structural features are found in various classes of therapeutic agents, including:

-

Anti-inflammatory Drugs: The anilino moiety is a key component of many non-steroidal anti-inflammatory drugs (NSAIDs). For example, derivatives of 2-[(2,6-dichloroanilino) phenyl]acetic acid have been synthesized and shown to possess significant anti-inflammatory and analgesic activities[8]. The structural similarity suggests that this compound could be a valuable precursor for novel anti-inflammatory agents.

-

Kinase Inhibitors: Many kinase inhibitors, used in cancer therapy, feature substituted aniline scaffolds. For instance, 2-Chloro-6-methylaniline is a key intermediate in the synthesis of Dasatinib, a tyrosine kinase inhibitor[9]. The electronic properties of this compound make it a suitable candidate for incorporation into novel kinase inhibitors.

-

Agrochemicals: Beyond pharmaceuticals, substituted anilines are crucial intermediates in the agrochemical industry for the synthesis of herbicides and pesticides[10].

The versatility of this compound as a synthetic intermediate positions it as a valuable tool for the development of new chemical entities with a wide range of potential therapeutic applications.

Spectral Data

Definitive, publicly available spectral data (NMR, IR, MS) for this compound (CAS 433-94-3) is limited in the provided search results. However, spectral information for related isomers can provide some insights into the expected spectral features. For instance, the mass spectrum of an aniline derivative will typically show a prominent molecular ion peak, and the fragmentation pattern can provide information about the substituents. The IR spectrum would be expected to show characteristic N-H stretching vibrations of the primary amine, as well as absorptions corresponding to the C-Cl, C-F, and aromatic C-H bonds. The ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. Researchers are advised to acquire their own analytical data for positive identification and quality control.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory or industrial setting. The following information is based on available safety data sheets for the compound and its isomers.

GHS Hazard Classification:

Based on data for related compounds, this compound is expected to have the following GHS classifications:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory tract irritation, H335: May cause respiratory irritation. [11]

Handling and Storage:

-

Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If working with the material outside of a fume hood or if aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge should be used.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.[12]

It is imperative to consult the most up-to-date Safety Data Sheet (SDS) for this compound before handling the material.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique combination of substituents provides a platform for the creation of molecules with desirable physicochemical and biological properties. While further research is needed to fully elucidate its properties and applications, this guide provides a solid foundation of technical information for researchers and professionals working with this important compound. As with all chemical reagents, adherence to strict safety protocols is essential when handling this compound.

References

-

PrepChem.com. Synthesis of 2-(chloromethyl)-6-(trifluoromethyl) anilinium chloride.

-

Thermo Fisher Scientific. This compound, 97%.

-

Fisher Scientific. SAFETY DATA SHEET: 2-Fluoro-6-(trifluoromethyl)aniline. (2024-03-31).

-

Eureka | Patsnap. Method for preparing 2, 6-dichloro-4-trifluoromethyl aniline.

-

BLD Pharm. 433-94-3|this compound.

-

Santa Cruz Biotechnology. This compound.

-

Google Patents. Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

-

Thermo Scientific Alfa Aesar. This compound, 97% 5 g.

-

Angene Chemical. Safety Data Sheet. (2025-12-22).

-

The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.

-

ChemScene. 433-94-3 | this compound.

- Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [URL: not available]

-

BenchChem. 2-chloro-N-(trifluoromethyl)aniline.

-

Quick Company. Process For The Preparation Of Etoricoxib.

-

Guidechem. How to Synthesize 2-Chloro-6-methylaniline? - FAQ.

- Loba Chemie. 2-METHYL-3-(TRIFLUOROMETHYL) ANILINE MSDS. (2019-01-31). [URL: not available]

-

ResearchGate. An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. (2025-08-10).

-

Guidechem. 2-Chloro-6-(trifluoromethyl)be 2376-00-3 wiki.

- Aaron Chemicals. Safety Data Sheet - this compound. [URL: not available]

-

PubMed Central. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents.

-

European Patent Office. A process for the preparation of etoricoxib. (2014-08-20).

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

-

NIH. Synthesis, Characterization and Pharmacological Evaluation of 1-(2-Chloro-6-Fluorophenyl)-5-Methylindolin-2-One: A New Anti-Inflammatory Compound with Reduced Gastric Ulceration Properties.

-

ResearchGate. Synthesis of Celecoxib and Structural Analogs- A Review. (2025-08-06).

-

Thermo Fisher Scientific. 2-Chloro-6-nitro-4-(trifluoromethyl)aniline, 97%.

- Googleapis.com. PROCESS FOR THE SYNTHESIS OF ETORICOXIB. (2013-01-11). [URL: not available]

-

Zenodo. SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. (2020-05-30).

-

ResearchGate. Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere. (2025-08-06).

- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Chloro-6-Methylaniline in Modern Pharmaceutical Synthesis. [URL: not available]

-

ResearchGate. Fourier Transform Infrared and FT-Raman Spectra, Assignment, ab initio, DFT and Normal Co-Ordinate Analysis of 2-chloro-4-methylaniline and 2-chloro-6-methylaniline.

-

Thermo Scientific Alfa Aesar. 2-Chloro-5-(trifluoromethyl)aniline, 97% 25 g.

-

ECHEMI. 121-50-6, 2-Chloro-5-(trifluoromethyl)aniline Formula.

-

BenchChem. A Technical Guide to the Synthesis and Characterization of Celecoxib Derivatives.

- Der Pharma Chemica. Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (2023-12-15). [URL: not available]

-

PubMed. Synthesis and anti-inflammatory, analgesic, ulcerogenic and lipid peroxidation activities of some new 2-[(2,6-dichloroanilino) phenyl]acetic acid derivatives.

-

Sigma-Aldrich. 2,4-Dichloro-6-(trifluoromethyl)aniline 97.

- CONICET.

Sources

- 1. fishersci.fi [fishersci.fi]

- 2. chemscene.com [chemscene.com]

- 3. angenechemical.com [angenechemical.com]

- 4. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 6. 2-Chloro-6-nitro-4-(trifluoromethyl)aniline - Amerigo Scientific [amerigoscientific.com]

- 7. Method for preparing 2, 6-dichloro-4-trifluoromethyl aniline - Eureka | Patsnap [eureka.patsnap.com]

- 8. Synthesis and anti-inflammatory, analgesic, ulcerogenic and lipid peroxidation activities of some new 2-[(2,6-dichloroanilino) phenyl]acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Process for the synthesis of etoricoxib - Patent US-9024030-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Page loading... [wap.guidechem.com]

- 11. fishersci.com [fishersci.com]

- 12. carlroth.com [carlroth.com]

2-Chloro-6-(trifluoromethyl)aniline chemical structure and CAS number

An In-depth Technical Guide to 2-Chloro-6-(trifluoromethyl)aniline: A Core Moiety in Modern Chemistry

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic selection of starting materials is paramount. The aniline scaffold, a benzene ring bearing an amino group, is a foundational structure, but its true potential is unlocked through precise substitution. This compound represents a quintessential example of a highly functionalized, high-value building block. The specific ortho-substitution pattern of a chlorine atom and a trifluoromethyl (CF₃) group creates a unique electronic and steric environment. This guide, intended for researchers and development scientists, provides a comprehensive overview of this compound's chemical identity, properties, synthesis, applications, and safe handling, underscoring its significance as a key intermediate in the development of complex molecular targets.

Part 1: Core Chemical Identity

The unambiguous identification of a chemical entity is the bedrock of reproducible science. This compound is defined by its unique structure and is cataloged globally under a specific CAS (Chemical Abstracts Service) number.

The structure features an aniline core with two distinct ortho substituents. The chlorine atom acts as a moderately deactivating, ortho-, para-directing group and a useful synthetic handle for cross-coupling reactions. The trifluoromethyl group is a strong electron-withdrawing group, which significantly lowers the basicity (pKa) of the aniline nitrogen and enhances the metabolic stability and lipophilicity of derivative compounds.[1][2]

Chemical Structure Diagram

Caption: 2D structure of this compound.

Key Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 433-94-3 | [3][4][5] |

| IUPAC Name | This compound | [3][6] |

| Molecular Formula | C₇H₅ClF₃N | [3][5] |

| Molecular Weight | 195.57 g/mol | [3][5] |

| InChI Key | OTRRSPQJZRCMDA-UHFFFAOYSA-N | [3] |

| SMILES | NC1=C(Cl)C=CC=C1C(F)(F)F | [3][5] |

Part 2: Physicochemical & Spectroscopic Profile

Understanding the physical properties of a reagent is critical for experimental design, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source |

| Appearance | Crystals or powder, typically orange or yellow | [7] |

| Boiling Point | 39-40 °C @ 0.1 mmHg | [3] |

| Density | 1.42 g/cm³ | [3] |

| UN Number | 2810 (Toxic liquid, organic, n.o.s.) | [3] |

Spectroscopic Characterization: While specific spectra should be run for each batch, the expected signatures are:

-

¹H NMR: Aromatic protons will appear as multiplets in the aromatic region (typically δ 6.5-7.5 ppm). The amine (NH₂) protons will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR: Signals for six unique aromatic carbons and one trifluoromethyl carbon. The carbon attached to the CF₃ group will show a characteristic quartet due to C-F coupling.

-

¹⁹F NMR: A sharp singlet for the three equivalent fluorine atoms of the CF₃ group.

-

IR Spectroscopy: Characteristic N-H stretching bands for the primary amine (approx. 3300-3500 cm⁻¹), C-Cl stretching (approx. 700-800 cm⁻¹), and strong C-F stretching bands (approx. 1100-1300 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M⁺) will exhibit a characteristic M/M+2 isotopic pattern of approximately 3:1, confirming the presence of one chlorine atom.

Part 3: Synthesis & Mechanistic Considerations

The synthesis of substituted anilines often involves the reduction of a corresponding nitroaromatic precursor. This is a robust and widely used transformation in industrial and laboratory settings. The synthesis of this compound typically follows this reliable pathway.

Causality in Synthesis Design:

-

Starting Material: 2-Chloro-6-nitrobenzotrifluoride is the logical precursor. The nitro group is an excellent precursor to the amine and its strong electron-withdrawing nature facilitates certain synthetic steps.

-

Reaction Choice: Catalytic hydrogenation is the preferred method for nitro group reduction. It is highly efficient, clean (the only byproduct is water), and avoids the use of stoichiometric metal reductants that can lead to problematic waste streams.

-

Catalyst Selection: Palladium on carbon (Pd/C) is a highly effective and standard catalyst for the reduction of aromatic nitro groups.[8] It offers high activity and selectivity, allowing the reaction to proceed under relatively mild conditions of temperature and pressure.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Representative Experimental Protocol: Catalytic Hydrogenation

This protocol is a representative method based on established chemical principles for nitro group reduction.[8]

-

Reactor Setup: To a hydrogenation vessel, add 2-chloro-6-nitrobenzotrifluoride (1.0 eq) and a suitable solvent such as methanol or ethanol (5-10 volumes).

-

Inerting: Safely add 5% Palladium on Carbon (Pd/C) catalyst (1-5 mol %). Seal the vessel and purge thoroughly with an inert gas (N₂ or Argon).

-

Hydrogenation: Pressurize the vessel with hydrogen gas (H₂) to the desired pressure (typically 1-4 atm). Stir the reaction mixture vigorously at room temperature. The reaction is exothermic and may require cooling to maintain the desired temperature.

-

Monitoring: Monitor the reaction progress by tracking hydrogen uptake or by analytical methods (TLC, GC-MS) on aliquots carefully removed after depressurizing and purging the system.

-

Workup: Once the reaction is complete, carefully depressurize the vessel and purge with inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric upon exposure to air; do not allow the filter cake to dry completely. Wash the filter pad with a small amount of the reaction solvent.

-

Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation or recrystallization to yield pure this compound.

Part 4: Applications in Drug Discovery and Development

The trifluoromethyl group is a privileged moiety in medicinal chemistry.[1] Its introduction into a drug candidate can significantly enhance metabolic stability, increase lipophilicity (improving membrane permeability), and alter binding affinity to biological targets.[2] this compound serves as a versatile platform to introduce this critical group, along with other reactive sites, into a larger molecular scaffold.

The Role of the Substitution Pattern:

-

Amino Group (NH₂): Serves as a primary nucleophile or can be readily converted into other functional groups (e.g., amides, ureas, sulfonamides) to build out the molecular structure.

-

Trifluoromethyl Group (CF₃): As a bioisostere for groups like chlorine or methyl, it provides steric bulk and powerful electron-withdrawing properties without being susceptible to metabolic oxidation.[2]

-

Chlorine Atom (Cl): Functions as a leaving group in nucleophilic aromatic substitution or, more commonly, as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of complex C-C and C-N bonds.

This trifecta of functional groups makes the molecule an ideal starting point for constructing libraries of compounds for high-throughput screening in drug discovery programs. It is a key intermediate in the synthesis of certain agrochemicals, such as pesticides, and active pharmaceutical ingredients (APIs).[9]

Conceptual Application Workflow

Caption: Role of the aniline as a versatile intermediate.

Part 5: Safety, Handling, and Storage

As with any active chemical reagent, proper safety protocols are non-negotiable. This compound is classified as a toxic substance.[3]

Hazard Summary:

-

Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.

-

Irritation: Causes skin and serious eye irritation.[10]

-

Organ Effects: May cause respiratory irritation.

Safe Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Always handle this chemical within a certified chemical fume hood to minimize inhalation risk.

-

Eye Protection: Wear chemical safety goggles and/or a face shield.[11]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.

-

Hygiene: Wash hands thoroughly after handling.[11]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[10]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

References

-

433-94-3 | this compound . Source: Fluoropharm. [Link]

-

2-Chloro-6-nitro-4-(trifluoromethyl)aniline . Source: Amerigo Scientific. [Link]

-

SAFETY DATA SHEET . Source: Gujarat Fluorochemicals Limited. [Link]

-

Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline . Source: WIPO Patentscope. [Link]

- Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

-

Method for preparing 2, 6-dichloro-4-trifluoromethyl aniline . Source: Eureka | Patsnap. [Link]

-

A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline . Source: Quick Company. [Link]

-

2 6 Dichloro 4 trifluoromethyl Aniline dctfma Market Report . Source: Dataintelo. [Link]

-

CAS No : 433-94-3 | Product Name : this compound . Source: Pharmaffiliates. [Link]

-

Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline . Source: Justia Patents. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years . Source: MDPI. [Link]

- Process for the preparation of 2-trifluoromethyl aniline.

-

Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives . Source: CONICET. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . Source: MDPI. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . Source: PubMed Central. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 4. 433-94-3 | this compound - Fluoropharm [fluoropharm.com]

- 5. chemscene.com [chemscene.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 2-Chloro-6-nitro-4-(trifluoromethyl)aniline, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 8. EP0038465A1 - Process for the preparation of 2-trifluoromethyl aniline - Google Patents [patents.google.com]

- 9. dataintelo.com [dataintelo.com]

- 10. fishersci.com [fishersci.com]

- 11. gfl.co.in [gfl.co.in]

Spectroscopic Profile of 2-Chloro-6-(trifluoromethyl)aniline: A Technical Guide

Introduction

2-Chloro-6-(trifluoromethyl)aniline is a substituted aromatic amine of significant interest in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the ortho-substitution of a chloro and a trifluoromethyl group on the aniline ring, make it a valuable building block in the synthesis of novel compounds. A thorough understanding of its spectroscopic characteristics is paramount for researchers, scientists, and drug development professionals to ensure structural integrity, monitor reactions, and predict molecular behavior. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental principles and supported by data from analogous compounds.

Molecular Structure and Its Spectroscopic Implications

The arrangement of substituents on the aniline ring dictates the spectroscopic fingerprint of this compound. The electron-withdrawing nature of both the chlorine atom and the trifluoromethyl group significantly influences the electron density distribution within the aromatic ring and on the amine group. This, in turn, affects the chemical shifts of protons and carbons in NMR spectroscopy, the vibrational frequencies of bonds in IR spectroscopy, and the fragmentation patterns in mass spectrometry.

Caption: Workflow for NMR sample preparation and data acquisition.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

-

Acquisition Parameters:

-

¹H NMR: Utilize a standard single-pulse sequence. Set the spectral width to cover the expected range of proton resonances (e.g., 0-10 ppm). A sufficient number of scans (e.g., 16-64) should be acquired to achieve a good signal-to-noise ratio.

-

¹³C NMR: Employ a proton-decoupled pulse sequence. The spectral width should encompass the expected carbon chemical shifts (e.g., 0-160 ppm). A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: Use a standard single-pulse sequence, typically with proton decoupling. The spectral width should be set to cover the expected fluorine resonances (e.g., -50 to -80 ppm).

-

IR Spectroscopy Sample Preparation and Acquisition

For a liquid sample, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk. The sample is then placed in the IR spectrometer's sample compartment, and the spectrum is acquired.

Mass Spectrometry Sample Preparation and Acquisition

A dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared. This solution is then introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For EI-MS, the sample is vaporized and bombarded with a high-energy electron beam to induce ionization and fragmentation.

Conclusion

The spectroscopic data of this compound provides a detailed picture of its molecular structure. The predicted NMR, IR, and MS spectra are consistent with the presence of a primary amine, a chloro- and trifluoromethyl-substituted aromatic ring. This comprehensive guide serves as a valuable resource for scientists working with this compound, enabling them to confidently identify and characterize it in various experimental settings. The provided protocols offer a starting point for obtaining high-quality spectroscopic data, which is crucial for advancing research and development in fields that utilize this important chemical intermediate.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

PubChem. National Center for Biotechnology Information. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

19F NMR Reference Standards. University of California, Santa Barbara. [Link]

-

Aniline. NIST Chemistry WebBook. [Link]

2-Chloro-6-(trifluoromethyl)aniline safety data sheet and handling precautions

A Technical Guide to the Safe Handling of 2-Chloro-6-(trifluoromethyl)aniline

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety protocols and handling precautions for this compound (CAS No. 1003709-27-0[1]). As a substituted aniline, this compound is a valuable building block in medicinal chemistry and materials science. However, its chemical structure—incorporating a chlorinated and trifluoromethylated aromatic amine—necessitates a rigorous, informed approach to safety. This guide moves beyond mere compliance, offering a framework for risk assessment and management rooted in the principles of chemical causality and laboratory best practices.

Hazard Identification and Risk Profile

This compound is classified as a hazardous substance. The primary risks are associated with its toxicity upon exposure through multiple routes and its potential for causing irritation. Halogenated anilines, as a class, are known for their ability to be absorbed through the skin and to exert systemic effects.[2][3] A critical hazard associated with anilines is the potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to transport oxygen.[3][4]

GHS Hazard Classification Summary

| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |

| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 | Warning |

| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 | Warning |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | GHS07 | Warning |

| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation | GHS07 | Warning |

Data synthesized from multiple sources for structurally similar compounds.[5][6][7]

A Risk-Based Framework: The Hierarchy of Controls

To ensure maximum safety, handling procedures should be designed based on the "Hierarchy of Controls," a systematic approach to minimizing or eliminating exposure to hazards. This framework prioritizes higher-level controls over lower-level ones, with Personal Protective Equipment (PPE) always considered the final line of defense.

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

-

Substitution : In a research context, if the specific properties of this isomer are not essential, consider if a less hazardous aniline derivative could achieve the same synthetic outcome.

-

Engineering Controls : This is the most critical, non-negotiable control for this compound. All handling of this compound must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[8][9]

-

Administrative Controls : Labs must establish Standard Operating Procedures (SOPs) for this chemical.[2] All personnel must be trained on these SOPs and the specific hazards of the compound before work begins.[2] Work with this chemical should be restricted to designated areas.

-

Personal Protective Equipment (PPE) : PPE is essential but should never be the sole method of protection.

Standard Operating Procedure (SOP) for Safe Handling

This protocol outlines the essential steps for handling this compound, from preparation to disposal.

Caption: Step-by-step workflow for the safe handling of the compound.

Detailed Protocol:

-

Pre-Handling Checks :

-

Personal Protective Equipment (PPE) Selection :

-

Eye Protection : Wear chemical safety goggles at all times.[11] A face shield should be worn over goggles if there is a significant splash risk.[9]

-

Hand Protection : Aniline and its derivatives can penetrate common glove materials. Nitrile gloves are not recommended for prolonged contact with aniline.[12] It is best practice to use gloves with high resistance, such as Butyl or Viton®, or to double-glove with nitrile gloves, changing them frequently and immediately upon any suspected contact.[12]

-

Body Protection : Wear a flame-resistant lab coat, long pants, and closed-toe shoes.[2]

-

-

Handling and Use :

-

Storage :

-

Waste Disposal :

Emergency Protocols

Immediate and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures before working with the chemical.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. ipo.rutgers.edu [ipo.rutgers.edu]

- 3. nj.gov [nj.gov]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. 2-Chloro-5-(trifluoromethyl)aniline | 121-50-6 [sigmaaldrich.com]

- 6. angenechemical.com [angenechemical.com]

- 7. 2,4-Dichloro-6-(trifluoromethyl)aniline | C7H4Cl2F3N | CID 1268255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. web.mit.edu [web.mit.edu]

- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 13. fishersci.com [fishersci.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. gfl.co.in [gfl.co.in]

- 16. hpc-standards.com [hpc-standards.com]

- 17. fishersci.com [fishersci.com]

Unraveling the Biological Crossroads: A Technical Guide to the Mechanism of Action of 2-Chloro-6-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-(trifluoromethyl)aniline is a halogenated aromatic amine that serves as a critical intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2] While its primary utility lies in chemical synthesis, understanding its interaction with biological systems is paramount for assessing its toxicological profile and potential off-target effects. This guide provides a comprehensive technical overview of the postulated mechanism of action of this compound, drawing upon data from structurally related compounds to elucidate its likely metabolic fate, cellular targets, and toxicological implications. We will explore the potential for metabolic activation leading to reactive intermediates, the likelihood of inducing oxidative stress, and its possible interactions with specific cellular pathways. This document is intended to serve as a foundational resource for researchers in toxicology, drug development, and environmental science, providing both established knowledge and outlining areas for future investigation.

Introduction: The Chemical Identity and Industrial Significance of this compound

This compound is a synthetic organic compound characterized by an aniline core substituted with a chlorine atom and a trifluoromethyl group. Its chemical structure is fundamental to its utility as a building block in organic synthesis. Notably, it is a key precursor in the production of the broad-spectrum insecticide, fipronil.[2] The presence of the electron-withdrawing trifluoromethyl group and the halogen substituent significantly influences the molecule's chemical reactivity and, consequently, its biological activity.

| Chemical and Physical Properties | |

| IUPAC Name | This compound |

| Molecular Formula | C7H5ClF3N |

| Molecular Weight | 195.57 g/mol |

| Appearance | Varies; can be a liquid or solid depending on purity and conditions |

| Solubility | Generally low in water, soluble in organic solvents |

Postulated Mechanism of Action: A Synthesis of Evidence from Analogous Compounds

Direct research on the specific mechanism of action of this compound is limited. However, by examining the biological activities of structurally similar compounds, such as other halogenated anilines and trifluoromethyl-containing molecules, we can postulate a likely mechanism of action. The proposed mechanism centers on two key areas: metabolic activation to reactive species and the induction of cellular stress.

Metabolic Activation and Formation of Reactive Intermediates

Aniline and its derivatives are known to undergo extensive metabolism in biological systems, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. This metabolic process, while often a detoxification pathway, can also lead to the formation of highly reactive intermediates.

A plausible metabolic pathway for this compound involves N-hydroxylation to form the corresponding N-hydroxylamino derivative. This intermediate can be further oxidized to a nitroso species. Both the N-hydroxylamino and nitroso metabolites are electrophilic and can covalently bind to cellular macromolecules, including DNA, RNA, and proteins. This binding can lead to adduct formation, potentially initiating mutagenesis and carcinogenesis.

The trifluoromethyl group may influence the rate and regioselectivity of metabolism. Studies on fluoroanilines have shown that the position of the fluorine atom affects the site of hydroxylation.[3]

Caption: Postulated metabolic activation pathway of this compound.

Induction of Oxidative Stress

The metabolism of halogenated anilines can uncouple mitochondrial oxidative phosphorylation and generate reactive oxygen species (ROS). This leads to a state of oxidative stress, where the cellular antioxidant capacity is overwhelmed. Elevated ROS levels can damage lipids, proteins, and DNA, contributing to cytotoxicity. Recent research on trifluoro-anilines has demonstrated their ability to induce significant ROS production in bacteria, leading to membrane disruption and cell death.[4]

Toxicological Profile and Safety Assessment

The toxicological data for this compound and its isomers indicate that it is harmful if swallowed, in contact with skin, or if inhaled.[5][6][7] It is also reported to cause skin and eye irritation.[5][7] These acute toxicity findings are consistent with the proposed mechanisms of metabolic activation and induction of cellular stress.

| Toxicological Endpoint | Observation | Citation |

| Acute Oral Toxicity | Harmful if swallowed | [7] |

| Acute Dermal Toxicity | Harmful in contact with skin | [7] |

| Acute Inhalation Toxicity | Toxic if inhaled | [5] |

| Skin Irritation | Causes skin irritation | [5][7] |

| Eye Irritation | Causes serious eye irritation | [5][7] |

Proposed Experimental Workflows for Mechanistic Elucidation

To definitively elucidate the mechanism of action of this compound, a series of targeted in vitro and in vivo experiments are necessary.

In Vitro Assessment of Metabolism and Cytotoxicity

Objective: To identify the metabolic pathways and assess the cytotoxic potential of this compound in a relevant cell model.

Methodology:

-

Cell Culture: Utilize human liver cancer cell lines (e.g., HepG2) which express a range of CYP enzymes.

-

Metabolite Identification: Treat cells with this compound and analyze cell lysates and culture medium using liquid chromatography-mass spectrometry (LC-MS) to identify potential metabolites.

-

Cytotoxicity Assays: Perform dose-response studies using assays such as MTT or LDH release to determine the concentration at which the compound induces cell death.

-

ROS Measurement: Employ fluorescent probes (e.g., DCFH-DA) to quantify the generation of intracellular ROS following treatment.

-

DNA Adduct Analysis: Use techniques like ³²P-postlabeling or LC-MS to detect the formation of DNA adducts.

Caption: Proposed in vitro workflow for mechanistic studies.

In Vivo Toxicological Studies

Objective: To evaluate the systemic toxicity and metabolic fate of this compound in an animal model.

Methodology:

-

Animal Model: Use a rodent model (e.g., Sprague-Dawley rats).

-

Dosing: Administer the compound via oral gavage or dermal application at various dose levels.

-

Clinical Observations: Monitor animals for signs of toxicity.

-

Histopathology: At the end of the study, perform a complete necropsy and examine key organs (liver, kidney, spleen) for pathological changes.

-

Metabolite Profiling: Analyze urine and feces for metabolites to understand the in vivo clearance pathways.

Conclusion and Future Directions

While this compound is a valuable industrial chemical, its potential for biological activity warrants careful consideration. Based on the available data for structurally related compounds, its mechanism of action is likely to involve metabolic activation to reactive intermediates and the induction of oxidative stress. Further research, following the proposed experimental workflows, is essential to fully characterize its toxicological profile and to ensure its safe handling and use. A deeper understanding of its biological interactions will also be invaluable for the development of safer alternative compounds in the future.

References

- WIPO. (n.d.). Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline. WIPO Patentscope.

- Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

- Angene Chemical. (2024). Safety Data Sheet.

- HPC Standards. (2025). 2-Chloro-5-(trifluoromethyl)aniline Safety Data Sheet.

- National Center for Biotechnology Information. (n.d.). Microsomal metabolism of fluoroanilines. PubMed.

- MDPI. (n.d.). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species.

- Acorn PharmaTech. (2025). 3-Chloro-4-(trifluoromethyl)aniline - Safety Data Sheet.

- National Center for Biotechnology Information. (n.d.). Toxicokinetics and metabolism of aniline and 4-chloroaniline in medaka (Oryzias latipes). PubMed.

Sources

- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 2. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 3. Microsomal metabolism of fluoroanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. angenechemical.com [angenechemical.com]

- 6. hpc-standards.com [hpc-standards.com]

- 7. dcfinechemicals.com [dcfinechemicals.com]

Discovery and history of substituted trifluoromethylanilines

An In-Depth Technical Guide to the Discovery and History of Substituted Trifluoromethylanilines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of the trifluoromethyl (CF₃) group into aromatic systems, particularly to form substituted trifluoromethylanilines, represents a cornerstone of modern medicinal and agricultural chemistry. This guide provides a comprehensive exploration of the historical evolution and discovery of these vital chemical scaffolds. We will trace the journey from the pioneering, yet harsh, halogen exchange reactions of the late 19th century to the sophisticated, mild, and highly efficient catalytic methodologies that define contemporary organic synthesis. This document delves into the causality behind key experimental choices, details seminal synthetic protocols, and illuminates the indispensable role these compounds play in the development of life-saving pharmaceuticals and advanced agrochemicals.

The Genesis: Early Encounters with the Trifluoromethyl Group

The story of trifluoromethylanilines is intrinsically linked to the broader history of organofluorine chemistry. The unique properties conferred by the trifluoromethyl group—such as increased lipophilicity, enhanced metabolic stability, and strong electron-withdrawing character—make it a highly sought-after substituent in drug design.[1][2] However, the strength of the carbon-fluorine bond made its introduction a formidable challenge for early chemists.

The Swarts Reaction: A Foundational Breakthrough

The first practical method for synthesizing trifluoromethylarenes emerged in the 1890s from the work of Belgian chemist Frédéric Swarts.[3][4] The Swarts reaction involves a halogen exchange, typically converting a trichloromethyl group (-CCl₃) into a trifluoromethyl group (-CF₃) using antimony fluorides (like SbF₃), often with a catalytic amount of a pentavalent antimony salt (SbCl₅).[4][5]

This reaction was a landmark achievement, providing the first reliable entry point to benzotrifluorides, the essential precursors for trifluoromethylanilines.[3] In the 1930s, industrial giants like IG Farben and Kinetic Chemicals adapted this chemistry, replacing antimony trifluoride with anhydrous hydrogen fluoride (HF), paving the way for large-scale production.[3]

The Classical Industrial Pathway

The earliest industrial-scale synthesis of trifluoromethylanilines was not a direct amination but a multi-step sequence built upon the Swarts reaction. This robust, albeit arduous, pathway remains fundamental to understanding the historical context of their production.[6]

The process typically involves three key stages:

-

Nitration: A substituted benzotrichloride is nitrated to introduce a nitro group onto the aromatic ring.

-

Halogen Exchange (Halex): The trichloromethyl group of the resulting nitrobenzotrichloride is converted to a trifluoromethyl group via a Swarts-type reaction with anhydrous HF.[6]

-

Reduction: The nitro group of the nitrobenzotrifluoride intermediate is then reduced to an amino group, yielding the final substituted trifluoromethylaniline.[6][7]

This sequence, while effective, suffered from the use of hazardous reagents (HF), high temperatures, and sometimes offered poor control over the regiochemistry, leading to mixtures of isomers that required challenging separation.[6][8]

Caption: The classical multi-step industrial synthesis of trifluoromethylanilines.

The Modern Era: The Dawn of Catalytic C-N Bond Formation

The late 20th century witnessed a paradigm shift in synthetic chemistry, moving away from stoichiometric reagents and harsh conditions toward elegant and efficient transition-metal-catalyzed cross-coupling reactions. This evolution profoundly impacted the synthesis of substituted trifluoromethylanilines.

The Ullmann Condensation: A Copper-Catalyzed Precursor

First reported by Fritz Ullmann in the early 1900s, the Ullmann condensation was the pioneering method for forming aryl-heteroatom bonds, including the carbon-nitrogen bonds in anilines (a variant often called the Goldberg reaction).[9][10] This reaction traditionally involves the coupling of an aryl halide with an amine using stoichiometric amounts of copper metal or copper salts at very high temperatures (often >200 °C).[9][11]

While historically significant, the Ullmann reaction's utility was limited by its severe reaction conditions, narrow substrate scope (typically requiring electron-deficient aryl halides), and the need for large amounts of copper, which complicated product purification.[9][10]

The Buchwald-Hartwig Amination: A Palladium-Powered Revolution

The landscape of C-N bond formation was irrevocably changed in the mid-1990s with the independent reports from Stephen L. Buchwald and John F. Hartwig.[12][13] The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that directly connects an aryl halide (or triflate) with an amine.[12]

This reaction was a monumental leap forward for several reasons:

-

Mild Conditions: It operates at significantly lower temperatures than the Ullmann reaction.[12]

-

Catalytic System: It requires only a small, catalytic amount of palladium, improving atom economy.[13]

-

Broad Scope: The development of specialized phosphine ligands has enabled the coupling of a vast array of aryl halides and amines with excellent functional group tolerance.[12][14]

The Buchwald-Hartwig amination provided a direct and versatile route to substituted trifluoromethylanilines, allowing chemists to forge the critical C-N bond in a single, efficient step from readily available trifluoromethyl-substituted aryl halides.[15]

Caption: Historical evolution of synthesis methods for trifluoromethylanilines.

Applications and Enduring Significance

The relentless pursuit of better synthetic methods for substituted trifluoromethylanilines is driven by their immense value in applied science.

-

In Pharmaceuticals: The trifluoromethylaniline core is a privileged scaffold in drug discovery. The CF₃ group can enhance a drug's metabolic stability by blocking sites susceptible to enzymatic oxidation, increase its lipophilicity to improve membrane permeability, and modulate its electronic properties to fine-tune binding affinity with biological targets. [1][2]These compounds are crucial intermediates for anti-inflammatory agents, antivirals, and antitumor agents. [1][16]

-

In Agrochemicals: This class of compounds is fundamental to modern agriculture. [17]The first organofluorine agrochemical, Trifluralin, a dinitroaniline herbicide introduced in 1964, highlighted the potential of these structures. [18]Today, trifluoromethyl-substituted anilines and pyridines (a closely related class) are essential building blocks for a wide range of herbicides, fungicides, and insecticides that are critical for protecting crops and ensuring global food security. [16][19][20]

Comparative Methodologies and Protocols

The choice of synthetic route depends heavily on the scale, desired substitution pattern, and available resources. Below is a comparison of the classical industrial approach versus the modern laboratory-scale Buchwald-Hartwig amination.

| Feature | Classical Industrial Pathway | Buchwald-Hartwig Amination |

| Key Transformation | Introduction of -CF₃ via Halex, then -NO₂ reduction | Direct formation of the C-N bond |

| Starting Materials | Benzotrichloride, Amine (indirectly) | Trifluoromethyl-aryl halide, Amine |

| Reagents | Anhydrous HF, HNO₃/H₂SO₄, Reducing agents | Palladium catalyst, Phosphine ligand, Base |

| Conditions | High temperatures, often high pressure | Mild temperatures (often RT to 120 °C) |

| Advantages | Cost-effective for large-scale bulk production | High functional group tolerance, broad scope, high yields |

| Disadvantages | Harsh conditions, hazardous reagents, multi-step | Catalyst cost, sensitivity to air/moisture |

Experimental Protocol 1: Classical Synthesis of 4-Trifluoromethylaniline (Illustrative)

This protocol is a generalized representation of the industrial process and involves highly hazardous materials. It should only be considered in a theoretical context.

-

Nitration: 4-Chlorobenzotrichloride is slowly added to a mixture of fuming nitric acid and sulfuric acid at low temperatures (0-10 °C). The reaction is carefully monitored until completion, then quenched on ice. The resulting 2-nitro-4-chlorobenzotrichloride is isolated.

-

Halogen Exchange: The isolated nitro-intermediate is charged into a high-pressure reactor with a stoichiometric excess of anhydrous hydrogen fluoride. The reaction is heated, building pressure, until GC analysis shows complete conversion of the -CCl₃ group to -CF₃. The excess HF is neutralized and the product, 2-nitro-4-chlorobenzotrifluoride, is purified.

-

Reduction: The 2-nitro-4-chlorobenzotrifluoride is dissolved in a solvent like ethanol and subjected to catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. Upon completion, the catalyst is filtered off, and the solvent is removed to yield 4-chloro-2-trifluoromethylaniline.

Experimental Protocol 2: Buchwald-Hartwig Synthesis of N-Aryl-4-trifluoromethylaniline

This protocol is a representative laboratory-scale procedure.

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (1.4 equivalents).

-

Reagent Addition: Add 1-bromo-4-(trifluoromethyl)benzene (1.0 equivalent) and the desired primary or secondary amine (1.2 equivalents) to the flask.

-

Solvent and Reaction: Add anhydrous toluene via syringe. Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

-

Workup and Purification: After the reaction is complete (typically 4-24 hours), cool the mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure N-aryl-4-trifluoromethylaniline. [12][15]

Conclusion

The journey of substituted trifluoromethylanilines from a laboratory curiosity to an industrial and pharmaceutical mainstay is a testament to the progress of synthetic organic chemistry. The initial breakthroughs, like the Swarts reaction, laid the essential groundwork by taming the reactivity of fluorine. The subsequent development of powerful catalytic tools, most notably the Buchwald-Hartwig amination, revolutionized their accessibility, enabling chemists to design and construct complex molecules with unprecedented precision and efficiency. Today, these compounds are not merely chemical intermediates; they are enabling scaffolds that form the basis of countless products that improve human health and agricultural productivity, underscoring their profound and lasting impact on science and society.

References

- Chemical Communications (RSC Publishing). Photoredox catalyzed reductive trifluoromethylation of imines via a radical umpolung strategy.

- Iqbal, N., Choi, S., Kim, E., & Cho, E. J. (2012). Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis. The Journal of Organic Chemistry, 77(24), 11383–11387.

- ACS Publications. Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis.

- Beeson, T. D., Mast, S. W., & MacMillan, D. W. C. (2009). The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society, 131(43), 15757–15759.

- Morressier. Trifluoromethylation by photoredox catalysis.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Trifluoromethyl Groups in Pharmaceutical Design: Insights from 2-Methyl-3-nitrobenzotrifluoride.

- ResearchGate. Synthesis and Application of Trifluoromethyl Substituted Free Anilines.

- MDPI. Advances in the Development of Trifluoromethoxylation Reagents.

- Google Patents. Preparation of trifluoromethylanilines.

- NIH. Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes.

- Wikipedia. Trifluoromethylation.

- CK-12 Foundation. Define the Swarts reaction.

- ResearchGate. Modern Synthetic Methods for Fluorine-Substituted Target Molecules.

- sathee neet. Chemistry Swarts Reaction.

- Beilstein Journal of Organic Chemistry. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective.

- ResearchGate. Scope of the meta‐trifluoromethylaniline synthesis.

- Wikipedia. Buchwald–Hartwig amination.

- DORAS. Development of a bench-scale pharmaceutical synthesis.

- Chemical Science (RSC Publishing). Trifluoromethylarylation of alkenes using anilines.

- Google Patents. Process for the preparation of 2-trifluoromethyl aniline.

- MDPI. Synthesis of 1-Trifluorometylindanes and Close Structures: A Mini Review.

- ACS Publications. Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities.

- Wikipedia. Ullmann condensation.

- The Journal of Organic Chemistry. Difluoroalkylation of Anilines via Photoinduced Methods.

- Research Outreach. Trifluoromethylpyridine: Its chemistry and applications.

- University of Groningen Research Portal. The Buchwald–Hartwig Amination After 25 Years.

- ResearchGate. Mechanism for trifluoromethylation of aniline.

- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- PubMed. Synthetic Approaches to Trifluoromethoxy-Substituted Compounds.

- Chemistry LibreTexts. Buchwald-Hartwig Amination.

- PubMed Central. Current Contributions of Organofluorine Compounds to the Agrochemical Industry.

- PubMed Central. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates.

- Applications of Trifluoropropanol Derivatives in Agrochemicals.

- Organic Chemistry Portal. Ullmann Reaction.

- Wikipedia. Trifluralin.

- Thermo Fisher Scientific. Ullmann Reaction.

- PubMed. Modern synthetic methods for fluorine-substituted target molecules.

- Wikipedia. Ullmann reaction.

- Contemporary synthetic strategies in organofluorine chemistry.

- ResearchGate. Synthesis of Trifluoromethanesulfinamidines and -sulfanylamides.

- Benchchem. Ullmann Condensation for the Synthesis of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline.

- ResearchGate. Fluorine in the Pharmaceutical Industry: Synthetic Approaches and Application of Clinically Approved Fluorine-Enriched Anti-Infectious Medications.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 4. ck12.org [ck12.org]

- 5. mdpi.com [mdpi.com]

- 6. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]

- 7. EP0038465A1 - Process for the preparation of 2-trifluoromethyl aniline - Google Patents [patents.google.com]

- 8. Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 11. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. research.rug.nl [research.rug.nl]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 17. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Trifluralin - Wikipedia [en.wikipedia.org]

- 19. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 20. nbinno.com [nbinno.com]

Reactivity profile of 2-Chloro-6-(trifluoromethyl)aniline

An In-Depth Technical Guide to the Reactivity Profile of 2-Chloro-6-(trifluoromethyl)aniline

Abstract

This compound is a pivotal building block in modern synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique substitution pattern—featuring an activating amino group, a deactivating but nucleofugal chloro group, and a strongly electron-withdrawing trifluoromethyl group—creates a complex and synthetically versatile reactivity profile. This guide provides an in-depth analysis of the molecule's electronic properties and steric factors, offering a comprehensive exploration of its behavior in key organic transformations. We will dissect its reactivity in electrophilic and nucleophilic aromatic substitutions, metal-catalyzed cross-coupling reactions, and transformations involving the aniline moiety. This document serves as a technical resource for researchers, scientists, and drug development professionals, aiming to provide both fundamental understanding and practical, field-proven insights for leveraging this important intermediate.

Introduction: Structural and Electronic Landscape

At the core of this compound's chemical persona is the intricate interplay of its three distinct functional groups on the benzene ring. Understanding their individual and collective electronic and steric contributions is paramount to predicting and controlling its reactivity.

-

Amino Group (-NH₂): As a powerful activating group, the nitrogen's lone pair donates electron density into the aromatic system via resonance (+R effect). This significantly increases the ring's nucleophilicity and directs incoming electrophiles to the ortho and para positions. It also serves as a primary site for reactions like diazotization and acylation.

-

Trifluoromethyl Group (-CF₃): This is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I effect). It deactivates the ring towards electrophilic attack and destabilizes adjacent carbocations (arenium ions). Crucially, it strongly stabilizes negative charges, a key factor in facilitating nucleophilic aromatic substitution.

-

Chloro Group (-Cl): The chlorine atom exhibits a dual electronic nature. It is inductively withdrawing (-I effect) but can donate electron density through resonance (+R effect). Overall, it is a deactivating group but, like the amino group, is an ortho, para-director. Its most significant role in this molecule is often as a leaving group in nucleophilic substitution and as a handle for metal-catalyzed cross-coupling.

The combination of a strong activator (-NH₂) and two deactivators (-Cl, -CF₃) makes the aromatic ring electron-deficient overall, yet with specific sites of high reactivity. This unique electronic push-pull system is the foundation of its diverse chemical behavior.

Reactions at the Aniline Functional Group

The amino group is often the initial point of chemical modification, either to install other functionalities or to protect the group and modulate the ring's reactivity.

Diazotization and Sandmeyer Reactions

The conversion of the primary aromatic amine to a diazonium salt is one of the most powerful transformations in aromatic chemistry. This intermediate is an excellent leaving group (N₂) and can be displaced by a wide variety of nucleophiles, often with the aid of copper(I) catalysts in what is known as the Sandmeyer reaction.[1][2] This provides a reliable pathway to introduce halides (Cl, Br), nitriles (CN), and other groups that are difficult to install directly.[3][4] The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[1][2]

N-Acylation as a Protective Strategy

Direct electrophilic substitution on this compound is often problematic. The strong activation by the -NH₂ group can lead to multiple substitutions or oxidation, while its basicity can neutralize Lewis acid catalysts used in reactions like Friedel-Crafts acylation.[5]

A standard and highly effective strategy is the protection of the amino group via acylation, typically with acetic anhydride, to form the corresponding acetanilide. This has two critical effects:

-

Moderates Reactivity: The amide is a less powerful activating group than the amine, allowing for more controlled, mono-substituted reactions.

-

Prevents Catalyst Poisoning: The amide nitrogen is significantly less basic, preventing the formation of a deactivating complex with Lewis acids.[5]

The acetyl protecting group can be readily removed by acid or base hydrolysis after the desired ring substitution has been accomplished.[5]

Protocol: N-Acetylation of p-Chloroaniline (Illustrative Example)

This protocol for a related aniline demonstrates the general procedure.

-

Dissolution: Dissolve p-chloroaniline in a mixture of water and concentrated hydrochloric acid to form the hydrochloride salt.[5]

-

Reagent Preparation: In a separate flask, prepare an aqueous solution of sodium acetate.[5]

-

Acetylation: To the stirred aniline hydrochloride solution, add acetic anhydride, followed immediately by the sodium acetate solution.[5]

-

Isolation: The N-(4-chlorophenyl)acetamide product precipitates from the solution and can be collected by filtration.[5]

Reactivity of the Aromatic Ring

The substitution pattern of the ring creates a fascinating dichotomy, making it susceptible to both nucleophilic and, under controlled conditions, electrophilic attack.

Nucleophilic Aromatic Substitution (S_NAr)

The presence of the strongly electron-withdrawing -CF₃ group, particularly ortho to the chloro leaving group, makes the ring highly electron-deficient and primed for Nucleophilic Aromatic Substitution (S_NAr).[6] This is arguably one of the most important aspects of the molecule's reactivity profile.

The reaction proceeds via a two-step addition-elimination mechanism:

-

Addition: A nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[7] The negative charge is effectively delocalized onto the -CF₃ group, significantly stabilizing this intermediate and lowering the activation energy for the reaction.[6][8]

-

Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.

This pathway allows for the direct displacement of the chlorine atom with a variety of nucleophiles, including alkoxides, amines, and thiolates, providing a powerful tool for building molecular complexity.

Electrophilic Aromatic Substitution (EAS)

While the ring is generally deactivated, the powerful directing effect of the amino group can still drive electrophilic substitution. The regioselectivity is dictated by a balance between the activating effect of the amine and the steric hindrance imposed by the bulky ortho substituents. The amine directs incoming electrophiles to its ortho (position 3) and para (position 4) positions.

-

Position 4: Blocked by the -CF₃ group.

-

Position 3: Available, but sterically hindered by the adjacent chloro group.

-

Position 5: Also ortho to the amine, but severely hindered by the adjacent -CF₃ group.

Therefore, electrophilic substitution, if it occurs, is expected to proceed slowly and preferentially at the C3 position. As mentioned previously, protection of the amine group is often a prerequisite for successful EAS reactions to avoid side reactions and catalyst deactivation.[9]

Metal-Catalyzed Cross-Coupling Reactions

The carbon-chlorine bond serves as an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern drug discovery, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[10][11] The electron-deficient nature of the aromatic ring facilitates the initial oxidative addition step of the palladium catalyst, which is often the rate-limiting step for aryl chlorides.[10]

Key examples include:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Heck Reaction: Reaction with alkenes to form C-C bonds.

-

Trifluoromethylation: While the molecule already contains a CF₃ group, the C-Cl bond can be a site for palladium-catalyzed trifluoromethylation to synthesize related structures.[12][13]

Synthesis Pathways

The industrial synthesis of this compound and related compounds often starts from readily available precursors like p-chlorobenzotrifluoride. A common strategy involves a sequence of halogenation and ammoniation reactions.[14][15]

Illustrative Synthetic Route: Preparation of 2,6-dichloro-4-trifluoromethylaniline

This patented process for a closely related analogue highlights the typical industrial logic.

-

Halogenation: p-Chlorobenzotrifluoride undergoes chlorination to yield 3,4,5-trichlorobenzotrifluoride. This reaction is catalyzed by a composite catalyst of an elemental metal (e.g., iron) and a metal halide (e.g., ferric chloride).[14]

-

Ammoniation: The resulting trichlorinated intermediate is subjected to an amination reaction with ammonia, which displaces one of the chlorine atoms to form the aniline product.[14][16] This step often requires elevated temperature and pressure.